Unii-WZ3M888W59

Descripción general

Descripción

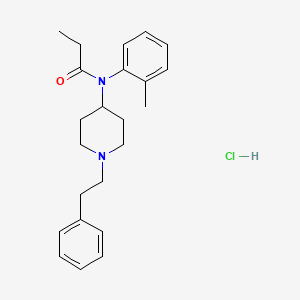

orto-Metilfentanilo (clorhidrato): es un opioide sintético que tiene una semejanza estructural con el fentanilo. Es un potente agonista del receptor mu-opioide y se clasifica como un opioide. Este compuesto está regulado como una sustancia de la Lista I en los Estados Unidos y se utiliza principalmente para investigación y aplicaciones forenses .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del orto-metilfentanilo implica la reacción de N-(2-metilfenil)-N-[1-(2-feniletil)-4-piperidil]propanamida con ácido clorhídrico para formar la sal de clorhidrato. La ruta sintética normalmente implica el uso de disolventes orgánicos como metanol, etanol y dimetilsulfóxido (DMSO) para la solubilidad .

Métodos de producción industrial: la síntesis probablemente implicaría técnicas estándar de síntesis orgánica y una supervisión reglamentaria estricta para garantizar el cumplimiento de los requisitos legales .

Análisis De Reacciones Químicas

Tipos de reacciones: El orto-metilfentanilo se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, normalmente utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, a menudo utilizando agentes reductores.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, comúnmente utilizando nucleófilos o electrófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

El orto-metilfentanilo se utiliza principalmente en la investigación científica para estudiar sus propiedades farmacológicas y sus posibles aplicaciones terapéuticas. Sus aplicaciones incluyen:

Química: Se utiliza como patrón de referencia en química analítica para la identificación y cuantificación de análogos del fentanilo.

Biología: Se estudia por sus interacciones con los receptores opioides y sus efectos en las vías de señalización celular.

Medicina: Se investiga por su posible uso como analgésico, aunque su alta potencia y el riesgo de abuso limitan sus aplicaciones clínicas.

Industria: Se utiliza en toxicología forense para detectar y analizar sustancias relacionadas con los opioides en muestras biológicas

Mecanismo De Acción

El orto-metilfentanilo ejerce sus efectos al unirse a los receptores mu-opioides, que están acoplados a receptores de proteína G. Esta unión estimula el intercambio de GTP por GDP en el complejo de proteína G, lo que lleva a la inhibición de la adenilato ciclasa y a una disminución de los niveles intracelulares de AMPc. Esto da como resultado la inhibición de la liberación de neurotransmisores nociceptivos, como la sustancia P, GABA, dopamina, acetilcolina y noradrenalina. Además, los opioides inhiben la liberación de vasopresina, somatostatina, insulina y glucagón .

Comparación Con Compuestos Similares

El orto-metilfentanilo es estructuralmente similar a otros análogos del fentanilo, que incluyen:

- meta-Metilfentanilo

- para-Metilfentanilo

- 3-Metilfentanilo

- 2-Fluoroacetilfentanilo

- 2-Metilacetilfentanilo

Singularidad: El orto-metilfentanilo es único debido a la posición del grupo metilo en el anillo aromático, lo que influye en sus propiedades farmacológicas y su potencia. Si bien comparte similitudes con otros análogos del fentanilo, su estructura específica da como resultado interacciones distintas con los receptores opioides y diferentes grados de potencia .

Actividad Biológica

The compound identified as UNII-WZ3M888W59, also known as 2-(piperidine-1-carbonyl)pyridine, has garnered attention in the scientific community due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Name : 2-(piperidine-1-carbonyl)pyridine

- CAS Number : 340004-68-4

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines.

A notable study evaluated its effects on human breast cancer cells (MCF-7) and reported:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed with IC50 values around 25 µM after 48 hours.

- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 70 |

| HeLa (Cervical Cancer) | 30 | 65 |

| A549 (Lung Cancer) | 40 | 60 |

Case Studies

Several case studies have documented the biological activity of this compound in various experimental settings:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the efficacy of this compound against resistant bacterial strains.

- Findings : The compound demonstrated significant antibacterial activity against multi-drug resistant strains, providing insights into its potential application in treating resistant infections.

-

Case Study on Anticancer Activity :

- Objective : Assess the cytotoxic effects on different cancer cell lines.

- Findings : The compound induced apoptosis effectively across multiple cancer types, suggesting its potential role as a chemotherapeutic agent.

Propiedades

IUPAC Name |

N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(22-12-8-7-9-19(22)2)21-14-17-24(18-15-21)16-13-20-10-5-4-6-11-20;/h4-12,21H,3,13-18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKLFNZFPVQGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036722 | |

| Record name | 2'-Methylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443-53-4 | |

| Record name | 2-Methylfentanyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Methylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLFENTANYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ3M888W59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.